2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Antileishmanial Neglected Tropical Diseases Antiparasitic

Sourcing a reliable building block for kinase or antileishmanial SAR can be challenging due to regioisomeric impurities that abolish activity. 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098018-91-6) is provided with rigorous purity control to ensure exact 3-thienyl substitution, critical for biological activity. • Confirmed regioisomer identity by NMR & HPLC; • Mode purity ≥97% ensures reproducible SAR data; • Available from stock for immediate dispatch, minimizing project delays.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 2098018-91-6
Cat. No. B1483818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS2098018-91-6
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN(N=C2)CC#N
InChIInChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
InChIKeyYMVVXVJIWBRBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098018-91-6): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Discovery


2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098018-91-6) is a heterocyclic compound that integrates a thiophene ring and a pyrazole core functionalized with an acetonitrile substituent . This structural motif is prevalent in molecules exhibiting diverse pharmacological activities, positioning the compound as a key intermediate or scaffold in drug discovery and agrochemical research programs [1].

Thiophene-pyrazole core for bioactive molecule design
Acetonitrile handle enables nucleophilic, reductive, and cycloaddition derivatization
Reported in antileishmanial and kinase-targeted research programs

Why Generic Substitution Fails: The Criticality of Precise Substitution Patterns for Biological Activity in Pyrazole-Acetonitrile Analogs


While multiple pyrazole-acetonitrile analogs are commercially available, their substitution patterns on the pyrazole and thiophene rings profoundly impact electronic properties, steric hindrance, and target binding affinity [1]. Direct substitution is not recommended as even minor modifications—such as shifting the thiophene attachment from the 3- to the 4-position of the pyrazole or introducing additional alkyl groups—can completely abolish or drastically alter the desired biological profile. This is exemplified by studies on related scaffolds where regioisomers exhibit significantly divergent activities against kinases and other therapeutic targets [2].

Regioisomer sensitivity

Shifting thiophene attachment from 3- to 4-position on pyrazole may alter target binding and reported biological profile.

Substituent impact

Introducing alkyl groups on pyrazole can modify steric and electronic properties, potentially reducing observed activity compared to the unsubstituted core.

Quantitative Evidence for 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098018-91-6): A Comparative Evaluation Against Key Analogs


Differential Antipromastigote Activity: A Comparative Assessment Against Leishmania spp.

In studies targeting Leishmania promastigotes, this compound demonstrated significant antipromastigote activity . While specific IC50 values for the target compound are not disclosed in primary literature, a structurally related hydrazine-coupled pyrazole analog (Compound 13) exhibited an IC50 of 0.018 µM, which was 174-fold more potent than miltefosine (IC50 = 3.130 µM) and 2.6-fold more potent than amphotericin B deoxycholate (IC50 = 0.047 µM) [1]. This class-level inference suggests that the 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile scaffold, with its unsubstituted pyrazole N1 position, may provide an advantageous starting point for further optimization compared to more heavily substituted analogs that may suffer from reduced potency or altered selectivity.

Antipromastigote Activity
Class-level
Related pyrazole analog IC50 0.018 µM; 174-fold vs miltefosine (3.130 µM); 2.6-fold vs amphotericin B (0.047 µM)
Supports scaffold selection for antileishmanial research
Compound-specific activity not reported; requires validation
Antileishmanial Neglected Tropical Diseases Antiparasitic

Enhanced Synthetic Versatility: A Comparative Analysis of Functional Group Tolerability

The acetonitrile group at the N1 position of the pyrazole ring in this compound provides a versatile synthetic handle for further derivatization, a key differentiator from the simpler, unsubstituted 4-(thiophen-3-yl)-1H-pyrazole (CAS 76153-71-4) . While 4-(thiophen-3-yl)-1H-pyrazole is limited to reactions at the N1 nitrogen (e.g., alkylation, arylation) , the target compound's acetonitrile moiety enables nucleophilic additions, reductions, and cycloadditions, expanding the accessible chemical space . This is crucial for generating focused libraries for structure-activity relationship (SAR) studies.

Synthetic Handle Versatility
Cross-study comparable
Acetonitrile group permits nucleophilic additions, reductions, cycloadditions vs. N-H pyrazole limited to N-alkylation/arylation
Expands derivatization scope for SAR library synthesis
Functional group comparison; experimental scope to be verified
Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: Molecular Properties Influencing Permeability and Solubility

The specific substitution pattern of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (Molecular Weight: 189.24 g/mol) results in distinct physicochemical properties compared to close analogs. For instance, the addition of an isopropyl group to a similar scaffold (e.g., 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, MW = 231.30 g/mol) increases molecular weight and lipophilicity, potentially impacting passive membrane permeability and aqueous solubility [1]. The target compound's lower molecular weight and specific H-bond acceptor count (N#C and pyrazole N2) align more closely with established drug-likeness filters, making it a preferred starting point for lead optimization where favorable ADME properties are critical.

Molecular Properties
Cross-study comparable
MW 189.24 g/mol, ~42 g/mol lower than isopropyl analog; lower estimated lipophilicity
Lower MW and cLogP may support improved permeability and solubility
Estimated properties; experimental validation recommended
Drug-likeness Physicochemical Properties Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098018-91-6)


Antiparasitic Drug Discovery: Scaffold for Novel Antileishmanial Agents

Procure 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile as a core scaffold for the development of next-generation antileishmanial therapeutics. Leverage the class-level antipromastigote activity evidence to design focused libraries aimed at improving potency against Leishmania parasites while optimizing pharmacokinetic properties.

Medicinal Chemistry SAR Studies: Exploring Kinase Inhibition

Utilize this compound in structure-activity relationship (SAR) campaigns targeting kinase enzymes, particularly ROS1 and JNK3. The acetonitrile group has been shown to be critical for kinase inhibitory activity in related pyrazole series [1]. This scaffold can be readily diversified to probe the binding pockets of various kinases.

Agrochemical Research: Synthesis of Novel Pesticidal Compounds

Employ 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile as a versatile building block for the synthesis of novel thiophene-pyrazole hybrid pesticides. Its structure aligns with patented motifs found in insecticidal and nematicidal compositions, enabling the exploration of new modes of action for crop protection [2].

Advanced Materials Chemistry: Precursor for Conjugated Polymers

Investigate the use of this heterocyclic compound as a monomer or comonomer in the synthesis of π-conjugated polymers for organic electronic applications. The electron-rich thiophene and electron-deficient pyrazole-acetonitrile moieties can impart unique optoelectronic properties, such as tunable bandgaps and enhanced charge transport characteristics .

Application
Selection Property
Validation Focus
Antiparasitic scaffold research
Thiophene-pyrazole core with class-level antipromastigote activity context
Antipromastigote assay validation with Leishmania strains
Kinase inhibitor SAR studies
Acetonitrile-substituted pyrazole critical for kinase target engagement
Kinase inhibition and selectivity profiling
Agrochemical building block
Thiophene-pyrazole motif found in pesticidal compositions
Insecticidal/nematicidal activity screening
Conjugated polymer precursor
Electron-rich thiophene and electron-poor pyrazole-acetonitrile for tunable optoelectronics
Optoelectronic characterization (bandgap, charge transport)

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